molecular formula C16H24N2O5 B2408465 4-((4-Ethylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid CAS No. 1047678-51-2

4-((4-Ethylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid

Cat. No. B2408465
CAS RN: 1047678-51-2
M. Wt: 324.377
InChI Key: MWMOVNBVYIGETN-UHFFFAOYSA-N
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Description

4-((4-Ethylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid, also known as EHPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EHPB is a complex molecule with a unique structure that makes it a promising candidate for various research studies.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research has shown that derivatives of 4-oxobutanoic acids are involved in reactions forming complex heterocyclic compounds. For instance, reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagents lead to the formation of benzo[d]pyrrolo[1,3]oxazines, a class of compounds with potential biological activity. Quantum-chemical calculations have substantiated the mechanisms of these reactions, highlighting the roles of nucleophilicity and local hardness in determining reaction pathways (Amalʼchieva et al., 2022).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, 4-oxobutanoic acid derivatives have been explored for their antibacterial properties. Specifically, compounds with modifications at the 4-oxo position have shown increased activity against bacterial strains, suggesting their potential as antibacterial agents. This includes studies on pyridonecarboxylic acids and their effectiveness in combating bacterial infections (Egawa et al., 1984).

Enzyme Inhibition for Therapeutic Targets

Furthermore, 4-substituted 2,4-dioxobutanoic acids have been synthesized and evaluated as inhibitors of glycolic acid oxidase, an enzyme target for therapeutic intervention in diseases such as Primary Hyperoxaluria Type 1. The potential of these compounds to inhibit the enzyme with significant potency indicates their relevance in developing new therapeutic agents (Williams et al., 1983).

Green Chemistry Applications

The boric acid-catalyzed multi-component reaction in aqueous medium for synthesizing 4H-isoxazol-5-ones demonstrates the use of 4-oxobutanoic acid derivatives in facilitating environmentally friendly chemical syntheses. This approach underscores the importance of green chemistry principles in the efficient synthesis of heterocyclic compounds (Kiyani & Ghorbani, 2015).

Advanced Materials and Sensors

In the development of advanced materials, 4-oxobutanoic acid derivatives have been explored for creating fluorescent probes for β-amyloids, offering tools for the molecular diagnosis of Alzheimer’s disease. Such compounds exhibit high binding affinities toward Aβ aggregates, demonstrating their utility in biomedical research and diagnostics (Fa et al., 2015).

properties

IUPAC Name

4-(4-ethylanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-2-12-3-5-13(6-4-12)18-15(20)11-14(16(21)22)17-7-9-23-10-8-19/h3-6,14,17,19H,2,7-11H2,1H3,(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMOVNBVYIGETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Ethylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid

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